(S)-2,3-Difluoro-4-hydroxy-5-(pyrrolidin-2-yl)benzonitrile
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Overview
Description
(S)-2,3-Difluoro-4-hydroxy-5-(pyrrolidin-2-yl)benzonitrile is a complex organic compound featuring a pyrrolidine ring, a benzonitrile group, and multiple fluorine and hydroxyl substituents. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural uniqueness, which allows for diverse chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,3-Difluoro-4-hydroxy-5-(pyrrolidin-2-yl)benzonitrile typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-2,3-Difluoro-4-hydroxy-5-(pyrrolidin-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2,3-Difluoro-4-hydroxy-5-(pyrrolidin-2-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2,3-Difluoro-4-hydroxy-5-(pyrrolidin-2-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the difluoro substituents play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.
Fluorinated benzonitriles: Compounds with similar fluorine and nitrile substituents.
Uniqueness
(S)-2,3-Difluoro-4-hydroxy-5-(pyrrolidin-2-yl)benzonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both fluorine atoms and a hydroxyl group on the aromatic ring, along with the pyrrolidine moiety, allows for a wide range of chemical modifications and potential biological activities .
Properties
Molecular Formula |
C11H10F2N2O |
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Molecular Weight |
224.21 g/mol |
IUPAC Name |
2,3-difluoro-4-hydroxy-5-[(2S)-pyrrolidin-2-yl]benzonitrile |
InChI |
InChI=1S/C11H10F2N2O/c12-9-6(5-14)4-7(11(16)10(9)13)8-2-1-3-15-8/h4,8,15-16H,1-3H2/t8-/m0/s1 |
InChI Key |
ZZGYIIHXTQNTDZ-QMMMGPOBSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=C(C(=C(C(=C2)C#N)F)F)O |
Canonical SMILES |
C1CC(NC1)C2=C(C(=C(C(=C2)C#N)F)F)O |
Origin of Product |
United States |
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